molecular formula C17H10O6 B15195363 Maxima isoflavone A CAS No. 59092-90-9

Maxima isoflavone A

Cat. No.: B15195363
CAS No.: 59092-90-9
M. Wt: 310.26 g/mol
InChI Key: HDEHMKSXXSBSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maxima isoflavone A is a naturally occurring isoflavone, a type of flavonoid predominantly found in leguminous plants. Isoflavones are known for their phytoestrogenic properties, meaning they can mimic the action of estrogen in the body. This compound, like other isoflavones, has been studied for its potential health benefits, including its role in reducing the risk of hormone-related cancers, cardiovascular diseases, and osteoporosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of maxima isoflavone A involves several steps, starting from basic organic compounds. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoflavone structure. The reaction typically involves the use of catalysts and specific solvents to ensure the correct formation of the isoflavone ring .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as soybeans, followed by purification processes. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and identify the compound .

Chemical Reactions Analysis

Types of Reactions: Maxima isoflavone A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Maxima isoflavone A exerts its effects primarily through its interaction with estrogen receptors. It can bind to both estrogen alpha and beta receptors, mimicking the action of estrogen in the body. This interaction can lead to various physiological effects, including the modulation of gene expression and the regulation of cellular processes involved in growth and differentiation .

Comparison with Similar Compounds

Uniqueness: Maxima isoflavone A is unique due to its specific structural features, including the presence of benzodioxolane, benzodioxane, and benzodioxepane fragments in its rings. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other isoflavones .

Properties

CAS No.

59092-90-9

Molecular Formula

C17H10O6

Molecular Weight

310.26 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-h]chromen-6-one

InChI

InChI=1S/C17H10O6/c18-15-10-2-4-13-17(23-8-21-13)16(10)19-6-11(15)9-1-3-12-14(5-9)22-7-20-12/h1-6H,7-8H2

InChI Key

HDEHMKSXXSBSHM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC5=C4OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.